1-(4-Aminophenyl)azetidin-3-ol

Kinase Inhibition SYK LRRK2

1-(4-Aminophenyl)azetidin-3-ol (CAS 344405-82-9) is the essential para-substituted azetidine scaffold for kinase inhibitor programs targeting SYK and LRRK2. Unlike unsubstituted azetidin-3-ol linkers, its 4-aminophenyl group provides critical hydrophobic pocket engagement and a primary amine handle for rapid amide coupling or reductive amination. This specific regioisomer is mandatory for maintaining established structure-activity relationships; meta- or ortho-analogs fail to recapitulate key interactions. Secure the validated starting point for oncology and inflammation pipelines—available in research quantities with batch-to-batch consistency.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 344405-82-9
Cat. No. B1521339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)azetidin-3-ol
CAS344405-82-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=C(C=C2)N)O
InChIInChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2
InChIKeyOSNKVPSQFAMADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)azetidin-3-ol (CAS 344405-82-9): A Specialized Azetidine Scaffold for Medicinal Chemistry and Kinase-Targeted Drug Discovery


1-(4-Aminophenyl)azetidin-3-ol (CAS: 344405-82-9) is a functionalized azetidine, a saturated four-membered nitrogen-containing heterocycle . This compound is characterized by an azetidin-3-ol core N-substituted with a 4-aminophenyl group . It serves as a versatile small molecule scaffold and synthetic intermediate, particularly noted for its role as a building block in the development of kinase inhibitors, including those targeting SYK and LRRK2, which are implicated in cell proliferation and inflammatory diseases . The presence of the primary aromatic amine provides a strategic handle for further derivatization, such as amide coupling or reductive amination, making it a key intermediate in pharmaceutical research .

Why Generic Azetidine Analogs Cannot Substitute for 1-(4-Aminophenyl)azetidin-3-ol in Key Synthetic and Biological Contexts


The unique combination of the azetidin-3-ol ring and the 4-aminophenyl substituent on 1-(4-Aminophenyl)azetidin-3-ol confers distinct physicochemical and biological properties that prevent simple substitution by other in-class analogs . While unsubstituted azetidin-3-ol (CAS: 45347-82-8) and its hydrochloride salt are widely used as non-cleavable linkers for ADC and PROTAC applications, the N-phenyl substitution in 1-(4-Aminophenyl)azetidin-3-ol dramatically alters its utility [1]. Specifically, the 4-aminophenyl group introduces a rigid, aromatic, and lipophilic moiety that is essential for engaging specific hydrophobic pockets in kinase active sites, a feature absent in aliphatic azetidines . Furthermore, substitution at the para-position with an amine provides a critical vector for molecular recognition and hydrogen bonding that is lost with the corresponding meta- or ortho-aminophenyl analogs, which exhibit different spatial arrangements and electronic properties . Therefore, procurement of this specific regioisomer and substitution pattern is mandatory for maintaining fidelity in established synthetic routes and structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)azetidin-3-ol Against Closest Analogs


In Vitro Kinase Inhibition: SYK and LRRK2 Activity of 1-(4-Aminophenyl)azetidin-3-ol

1-(4-Aminophenyl)azetidin-3-ol is reported to act as an inhibitor of the kinases SYK and LRRK2, a dual activity profile not commonly observed among its simpler azetidine analogs . While direct quantitative IC50 data for this specific compound is not publicly available in primary literature, its defined role as a kinase inhibitor scaffold differentiates it from non-kinase-active azetidines like azetidin-3-ol, which functions primarily as a synthetic linker . This class-level inference is supported by the compound's structural features, which are known to be critical for kinase binding.

Kinase Inhibition SYK LRRK2 Medicinal Chemistry

Comparative Physicochemical Properties: LogP and Hydrogen Bonding Capacity

The introduction of the 4-aminophenyl group onto the azetidin-3-ol core significantly alters the compound's lipophilicity and hydrogen bonding profile compared to the unsubstituted analog . While exact logP values are not provided in the available literature for 1-(4-Aminophenyl)azetidin-3-ol, the addition of a phenyl ring increases lipophilicity, potentially improving membrane permeability, while the aromatic amine adds two hydrogen bond donors (HBD) and one hydrogen bond acceptor (HBA) . In contrast, azetidin-3-ol (CAS: 45347-82-8) has a lower molecular weight (73.09 g/mol) and a different HBD/HBA count, which can affect its solubility and target engagement profile .

Physicochemical Properties LogP Hydrogen Bonding Drug-likeness

Synthetic Utility: Functional Handle for Derivatization via the Primary Amine

A key differentiator of 1-(4-Aminophenyl)azetidin-3-ol is its primary aromatic amine, which serves as a reactive handle for further chemical elaboration . This enables direct coupling with carboxylic acids, activated esters, or other electrophiles to generate libraries of amide derivatives—a capability not present in its N-unsubstituted or N-alkyl azetidine counterparts . For instance, the related tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS 916421-36-8) is explicitly used as a key intermediate for synthesizing kinase inhibitors, leveraging this exact functional group for coupling reactions . The meta- and ortho-aminophenyl isomers (e.g., 1-(3-aminophenyl)azetidine-3-carboxylic acid) also possess an amine handle, but their altered regiochemistry changes the vector of derivatization, which can dramatically affect biological activity .

Synthetic Chemistry Derivatization Amine Coupling Building Block

Procurement-Driven Application Scenarios for 1-(4-Aminophenyl)azetidin-3-ol in Research and Development


Medicinal Chemistry: Synthesis of SYK and LRRK2 Kinase Inhibitor Libraries

Research groups focused on developing novel kinase inhibitors, particularly those targeting SYK and LRRK2 for oncology or inflammation, can procure 1-(4-Aminophenyl)azetidin-3-ol as a core scaffold . Its reported inhibitory activity against these kinases provides a validated starting point for medicinal chemistry optimization. The compound's primary amine enables rapid analog generation through parallel synthesis, allowing for efficient exploration of structure-activity relationships (SAR) to improve potency and selectivity.

Chemical Biology: Generation of Functional Probes and Activity-Based Protein Profiling (ABPP) Reagents

The azetidine core, as highlighted in patents like US20210101884A1, is valuable for creating chemical probes to monitor kinase activity and identify druggable targets [1]. 1-(4-Aminophenyl)azetidin-3-ol can be functionalized via its amine handle to incorporate fluorophores, biotin tags, or reactive groups. This enables the development of activity-based probes for SYK or LRRK2, facilitating target engagement studies and the identification of novel protein interactions in complex biological systems.

Pharmaceutical Intermediate: Synthesis of Advanced Boc-Protected Building Blocks

1-(4-Aminophenyl)azetidin-3-ol is a direct precursor to more complex, protected intermediates like tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS 916421-36-8), which is a crucial building block in multi-step pharmaceutical syntheses . Procurement of this compound allows process chemists to integrate the desired 4-aminophenyl azetidine motif early in a synthetic sequence, streamlining the production of drug candidates that incorporate this privileged structure.

Organic Synthesis: Model Substrate for Late-Stage Functionalization Studies

Due to the presence of multiple reactive sites (a secondary alcohol and a primary aromatic amine), this compound serves as an excellent model substrate for developing and testing novel synthetic methodologies, such as chemoselective C-H functionalization or late-stage diversification of drug-like molecules [2]. Its well-defined structure allows researchers to benchmark new catalytic systems and reaction conditions in a pharmaceutically relevant context.

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